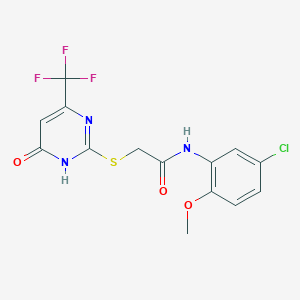

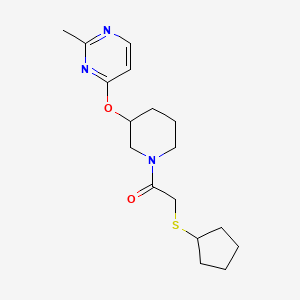

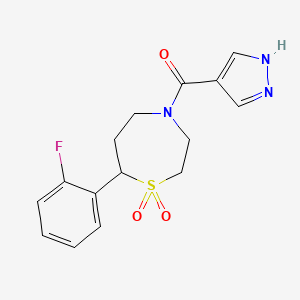

![molecular formula C14H16N2O2 B2965078 1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 146426-00-8](/img/structure/B2965078.png)

1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

Chemical Reactions Analysis

While specific chemical reactions involving “1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione” are not available in the sources I found, pyrrole derivatives are known to undergo a variety of reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also participate in oxidative coupling reactions .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of derivatives similar to the requested compound is in corrosion inhibition. Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives and investigated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, showed good inhibition efficiency, which increased with concentration. Their study suggests that these compounds adsorb onto the steel surface mainly through a chemisorption process, supported by thermodynamic data and X-ray photoelectron spectroscopy (XPS) analysis (Zarrouk et al., 2015).

Photoluminescent Materials

T. Beyerlein and B. Tieke (2000) reported on the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These materials exhibit strong photoluminescence and good solubility, making them suitable for electronic applications. Their research opens pathways for the development of new materials with potential use in optoelectronics and photonics (Beyerlein & Tieke, 2000).

Antimicrobial Agents

In the field of medicinal chemistry, derivatives of 1H-pyrrole-2,3-dione have been evaluated for their antimicrobial properties. Bielenica et al. (2011) synthesized aminoalkanol derivatives of 2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione and assessed their in vitro activity against selected viruses, demonstrating moderate to significant protections. This suggests the potential of such compounds in the development of new antimicrobial agents (Bielenica et al., 2011).

Electronic Applications

The research conducted by Lin Hu et al. (2015) on the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte based on the pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) unit showcases its application as an effective electron transport layer in inverted polymer solar cells. The study highlights the potential of DPP derivatives in improving the efficiency of polymer solar cells through better energy alignment and electron extraction at the active layer/cathode interface (Hu et al., 2015).

Wirkmechanismus

Target of Action

It is known that compounds with similar structures, such as imidazole and pyrrole derivatives, have a broad range of biological activities .

Mode of Action

For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

It is known that compounds with similar structures, such as imidazole and pyrrole derivatives, can affect a wide range of biochemical pathways .

Pharmacokinetics

It can be inferred from related compounds that it may have a high solubility in water and other polar solvents, which could potentially impact its bioavailability .

Action Environment

It can be inferred from related compounds that factors such as ph, temperature, and the presence of other substances could potentially influence its action .

Eigenschaften

IUPAC Name |

1-[3-(N-methylanilino)propyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15(12-6-3-2-4-7-12)10-5-11-16-13(17)8-9-14(16)18/h2-4,6-9H,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJCHYFZMPMUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C(=O)C=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

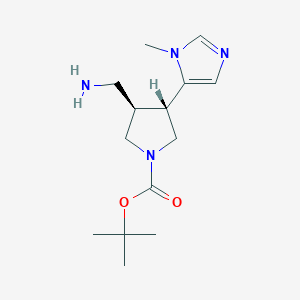

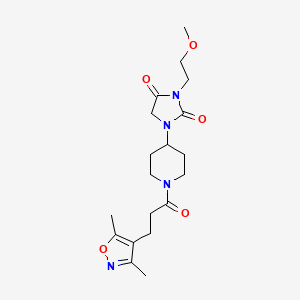

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

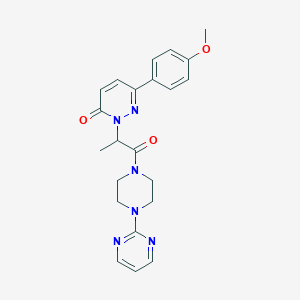

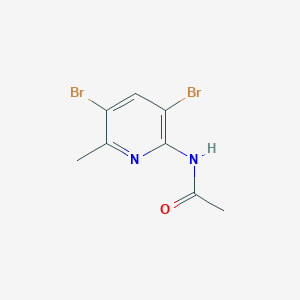

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)

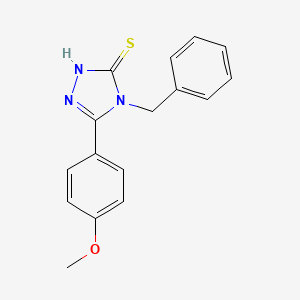

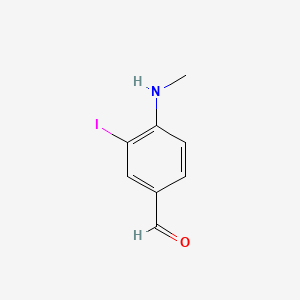

![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)

![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)